Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydrazinecarbonyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.
Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the pyrrolidine derivative with hydrazine or hydrazine derivatives under controlled conditions to introduce the hydrazinecarbonyl group.
Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique functional groups.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its hydrazinecarbonyl group.
Medicine
Drug Development: Investigated as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring.
Tert-butyl 3-(hydrazinecarbonyl)pyridine-1-carboxylate: Contains a pyridine ring instead of pyrrolidine.
Uniqueness
Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is unique due to its combination of a five-membered pyrrolidine ring and a hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activity compared to its six-membered or aromatic counterparts.
Properties
IUPAC Name |
tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMHEXPZANOFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404986 | |
Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
411238-88-5 | |
Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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